Piperidin-1-yl-[1-[2-(2,2,2-trifluoroethoxy)pyridine-4-carbonyl]piperidin-4-yl]methanone
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Overview
Description
Piperidin-1-yl-[1-[2-(2,2,2-trifluoroethoxy)pyridine-4-carbonyl]piperidin-4-yl]methanone is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
The synthesis of piperidine derivatives, including Piperidin-1-yl-[1-[2-(2,2,2-trifluoroethoxy)pyridine-4-carbonyl]piperidin-4-yl]methanone, involves several steps. One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the cyclization of appropriate precursors under specific conditions . Industrial production methods often utilize multicomponent reactions and amination processes to achieve high yields and purity .
Chemical Reactions Analysis
Piperidin-1-yl-[1-[2-(2,2,2-trifluoroethoxy)pyridine-4-carbonyl]piperidin-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Piperidin-1-yl-[1-[2-(2,2,2-trifluoroethoxy)pyridine-4-carbonyl]piperidin-4-yl]methanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Piperidin-1-yl-[1-[2-(2,2,2-trifluoroethoxy)pyridine-4-carbonyl]piperidin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . For instance, it may act as an inhibitor or agonist, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Piperidin-1-yl-[1-[2-(2,2,2-trifluoroethoxy)pyridine-4-carbonyl]piperidin-4-yl]methanone can be compared with other piperidine derivatives, such as:
2-(Aminomethyl)piperidine: This compound has a similar piperidine core but differs in its functional groups and applications.
4-{[4-({[4-(2,2,2-trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid: This derivative is known for its activity as a 5-HT4 receptor antagonist.
The uniqueness of this compound lies in its specific trifluoroethoxy and pyridine-4-carbonyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
piperidin-1-yl-[1-[2-(2,2,2-trifluoroethoxy)pyridine-4-carbonyl]piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O3/c20-19(21,22)13-28-16-12-15(4-7-23-16)18(27)25-10-5-14(6-11-25)17(26)24-8-2-1-3-9-24/h4,7,12,14H,1-3,5-6,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEIWFAZYHCZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC(=NC=C3)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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